1-[(Tert-butoxy)methyl]-2-chlorobenzene
Description
1-[(Tert-butoxy)methyl]-2-chlorobenzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a chlorine atom at the ortho position and a tert-butoxymethyl group (a methylene bridge bonded to a tert-butoxy group) at the adjacent position. This structure combines steric bulk from the tert-butyl group with the electron-withdrawing effect of chlorine, influencing its reactivity and physical properties. The tert-butoxy group enhances hydrophobicity and may stabilize intermediates in organic reactions due to steric shielding.
Properties
IUPAC Name |
1-chloro-2-[(2-methylpropan-2-yl)oxymethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHVCGHCNVRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)methyl]-2-chlorobenzene typically involves the reaction of 2-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-chlorobenzyl chloride+tert-butyl alcoholK2CO31-[(Tert-butoxy)methyl]-2-chlorobenzene
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)methyl]-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deprotected benzene derivatives.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug synthesis and as a protecting group in pharmaceutical chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)methyl]-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The chlorine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-[(tert-butoxy)methyl]-2-chlorobenzene, highlighting differences in substituents and properties:
Reactivity and Stability
- Steric Effects : The tert-butoxymethyl group in 1-[(tert-butoxy)methyl]-2-chlorobenzene imposes significant steric hindrance, slowing nucleophilic substitution at the chlorine site compared to less bulky analogs like 1-(butan-2-yl)-2-chlorobenzene .
- Electronic Effects : The chlorine atom deactivates the benzene ring, directing electrophilic substitution to meta positions. This contrasts with para-substituted tert-butoxy analogs (e.g., 1-tert-butoxy-4-chlorobenzene), where electronic effects dominate over steric constraints .
- Solubility: Hydrophobicity increases with tert-butyl groups; 1-[(tert-butoxy)methyl]-2-chlorobenzene is likely less water-soluble than hydroxylamine derivatives (e.g., 1-[(aminooxy)methyl]-2-chlorobenzene hydrochloride) .
Key Research Findings
- Steric vs. Electronic Trade-offs : Ortho-substituted tert-butoxymethyl groups hinder reaction kinetics but enhance thermal stability. For example, 1-[(tert-butoxy)methyl]-2-chlorobenzene is less reactive in SNAr reactions than 1-chloro-4-tert-butoxybenzene .
- Comparative Solubility : tert-Butyl ethers (logP ~4.2) exhibit higher lipid solubility than sec-butyl (logP ~3.5) or hydroxylamine derivatives (logP ~1.8), impacting their utility in drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
